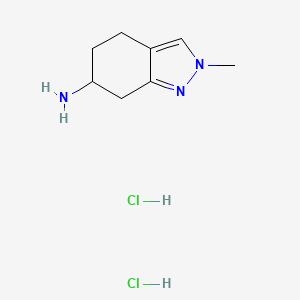

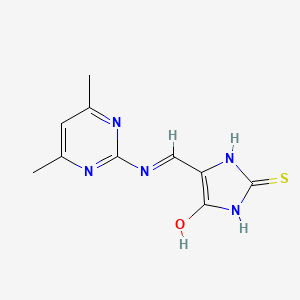

2-Cyclopropyl-1-pyridin-3-ylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

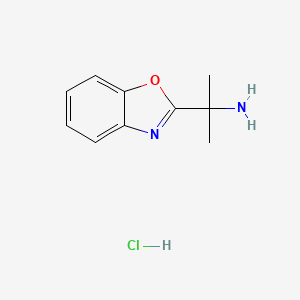

2-Cyclopropyl-1-pyridin-3-ylethanone is a chemical compound that belongs to the class of pyridine derivatives. It has been found to have potential applications in scientific research due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthetic Methods

The study of 2-Cyclopropyl-1-pyridin-3-ylethanone and related compounds plays a significant role in the field of organic synthesis, particularly in catalysis and the development of novel synthetic methods. For instance, the iridium-catalyzed annulation between 1,2-diarylethanone and 3-aminopropanol, leading to site-specific 2,3-diarylpyridines, showcases the potential of utilizing such compounds in catalytic reactions to achieve moderate yields. This reaction proceeds with sequential imine formation, alcohol oxidation, and intramolecular cyclization, offering insights into the versatility of pyridine derivatives in organic synthesis (Gu et al., 2017).

Antibacterial and Antifungal Applications

Research dedicated to the synthesis of compounds related to this compound has demonstrated potential applications in antibacterial and antifungal areas. For example, the synthesis and biological evaluation of compounds from the condensation reaction between 2-acetylpyridine and 2-formylpyridine revealed that these compounds possess moderate antifungal activity. Notably, one compound exhibited nine times higher activity towards Cryptococcus neoformans compared to Nistatin, used in medical practice, highlighting the potential of such derivatives in developing new antibacterial and antifungal agents (Rusnac et al., 2020).

Biocatalysis and Green Chemistry

The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrates the application of this compound derivatives in green chemistry. This approach uses recombinant Escherichia coli as a catalyst, achieving high yields and enantiomeric excess in an environmentally friendly manner. This method not only improves substrate tolerance and reduces product inhibition and toxicity but also significantly enhances the efficiency of synthesis, showcasing the role of these compounds in sustainable chemical processes (Chen et al., 2021).

Photocatalysis and Light-Responsive Materials

The development of photochromic diarylethene ligands featuring a 2-(imidazol-2-yl)pyridine coordination site, along with their iron(II) complexes, illustrates the use of pyridine derivatives in the field of light-responsive materials. These compounds undergo significant changes in their electronic structure upon light exposure, which could be harnessed for designing switchable photocatalytic systems and materials with tunable properties. Although the expected photoswitchable spin-crossover complexes were not achieved due to the formation of multinuclear complexes, this research opens avenues for exploring the photochemical behavior of pyridine derivatives in various applications (Lvov et al., 2019).

Eigenschaften

IUPAC Name |

2-cyclopropyl-1-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(6-8-3-4-8)9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGQCSHOKQSLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)